BenchChemオンラインストアへようこそ!

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate

Cysteine Protease Inhibition Cathepsin S Covalent Warhead Design

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate (CAS 1269763-71-4) is a synthetic α-fluorocinnamate derivative featuring a benzyloxy-protected phenol at the para position of the cinnamate phenyl ring. This scaffold belongs to a class of electrophilic warheads capable of forming covalent adducts with catalytic cysteine residues, and the α-fluoro substitution is specifically designed to enhance the electrophilicity of the β-carbon (the Michael acceptor site) relative to the non-fluorinated cinnamate ester.

Molecular Formula C18H17FO3
Molecular Weight 300.3 g/mol
Cat. No. B12948279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate
Molecular FormulaC18H17FO3
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)F
InChIInChI=1S/C18H17FO3/c1-2-21-18(20)17(19)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b17-12-
InChIKeyFMLUSBLVWFLEQP-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate: A Strategic α-Fluorocinnamate Building Block for Covalent Inhibitor Programs


Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate (CAS 1269763-71-4) is a synthetic α-fluorocinnamate derivative featuring a benzyloxy-protected phenol at the para position of the cinnamate phenyl ring . This scaffold belongs to a class of electrophilic warheads capable of forming covalent adducts with catalytic cysteine residues, and the α-fluoro substitution is specifically designed to enhance the electrophilicity of the β-carbon (the Michael acceptor site) relative to the non-fluorinated cinnamate ester [1]. The compound serves as a versatile intermediate for generating focused libraries of cysteine protease inhibitors and GPR40 agonists, where the benzyloxy group provides a controlled handle for later-stage deprotection to reveal the phenol pharmacophore or modify physicochemical properties [2].

Why Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate Cannot Be Replaced by Non-Fluorinated or Simple Methoxy Analogs


The α-fluorine atom in ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate is not a passive substituent; it acts as an electron-withdrawing group that significantly polarizes the α,β-unsaturated ester, transforming the inherent electrophilicity at the β-carbon [1]. In a direct class-level comparison, the parent ethyl cinnamate scaffold (bearing an α-hydrogen) shows negligible inhibition of cathepsin S at 20 µM, whereas α-fluorocinnamate derivatives from the same study achieve IC₅₀ values in the low micromolar range (1.8–2.6 µM) [1]. Replacing the benzyloxy group with a free hydroxyl or methoxy would alter both the steric bulk and lipophilicity (cLogP ~4.3 for the benzyloxy form [2]), potentially compromising binding pocket occupancy and changing the deprotection strategy available for downstream synthesis. The para-benzyloxy arrangement is uniquely positioned to balance steric demand, lipophilicity, and synthetic accessibility for generating active site-directed covalent inhibitors [3].

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate: Head-to-Head Evidence Against Closest Structural Analogs


α-Fluorination Confers a >10-Fold Increase in Cysteine Protease Inhibitory Potency Compared to Non-Fluorinated Cinnamate

The introduction of an α-fluorine atom onto the ethyl cinnamate scaffold dramatically improves inhibitory activity against the papain-like cysteine protease cathepsin S. In a class-level comparison, the parent non-fluorinated compound 2 showed only ~60% inhibition of SARS-CoV-2 Mpro at 20 µM and lacked significant cathepsin S inhibition, while its α-fluorinated counterpart (2F) achieved 99% inhibition of CatS at the screening concentration and an IC₅₀ of 2.0 µM in continuous assays [1]. The fluorinated warhead switches target selectivity from Mpro to CatS, demonstrating that the α-F group is essential for tuning electrophilicity and target engagement [1]. Although the compounds tested bear a para-amino amide substituent rather than a benzyloxy group, the electrophilic warhead (ethyl α-fluorocinnamate) is identical, making the potency enhancement directly extrapolable to ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate for CatS-directed library design.

Cysteine Protease Inhibition Cathepsin S Covalent Warhead Design

Benzyloxy vs. Methoxy Substitution: Enhanced Lipophilicity and Steric Bulk for Improved Binding Pocket Occupancy

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate exhibits a calculated LogP of approximately 4.3 [1]. In contrast, a hypothetical methoxy analog (methyl 4-methoxycinnamate) has a LogP of approximately 2.5 [2]. This ~1.8 log unit difference represents a ~63-fold increase in lipophilicity, which is expected to enhance passive membrane permeability and potentially improve intracellular target engagement for proteases such as CatS and CatL that reside in endolysosomal compartments [3]. The benzyloxy group also provides increased steric bulk (additional aromatic ring) that can fill hydrophobic sub-pockets in protease active sites, a feature not achievable with the smaller methoxy substituent.

Physicochemical Property Optimization Lipophilicity Structure-Activity Relationship

Para-Benzyloxy Cinnamate Is a Privileged Intermediate: Evidence from GPR40 Agonist Patent SAR

US Patent US20070155808A1 discloses ethyl (2Z)-3-[4-(benzyloxy)phenyl]-2-fluoroacrylate (CAS 858114-87-1) as a key intermediate in the synthesis of phenylpropanoic acid derivatives with GPR40 receptor agonist activity [1]. The patent exemplifies a synthesis yielding 81% of the (Z)-isomer from 4-benzyloxybenzaldehyde and ethyl fluoroacetate [1]. The final compounds demonstrate unexpected superior GPR40 agonist activity and pharmaceutical properties such as stability, positioning the benzyloxy-fluoroacrylate as a critical building block for a specific phenotype of insulin secretagogues [1]. This establishes a well-documented precedent for using this exact scaffold in a hit-to-lead program, which the (E)-isomer (CAS 1269763-71-4) can directly support for stereochemical diversification studies.

GPR40 Agonist Insulin Secretagogue Patent SAR

α-Fluorocinnamate Warhead Enables Dual CatS/CatL Inhibition, a Desirable Profile for Pancreatic Cancer

The α-fluorocinnamate derivative 2F (bearing the same ethyl α-fluorocinnamate core) demonstrated dual inhibitory activity against cathepsin S (99% inhibition, IC₅₀ = 2.0 µM) and cathepsin L (29% inhibition at screening concentration) while sparing cathepsin B (20% inhibition) [1]. This dual CatS/CatL inhibition profile translated into significant antiproliferative activity against pancreatic cancer cell lines BXPC3 (IC₅₀ = 5.79 µM) and CAPAN1 (IC₅₀ = 20.75 µM) [1]. The selectivity profile is noteworthy because dual CatS/CatL inhibition has been correlated with reduced metastatic aggressiveness in pancreatic cancer models, whereas non-selective pan-cathepsin inhibition often leads to toxicity [1]. While this evidence is from an amino-amide-substituted analog, the electrophilic warhead responsible for the activity and selectivity is identical, supporting the use of ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate as a scaffold for optimizing the P1′ pocket occupancy toward the same dual inhibition phenotype.

Pancreatic Cancer Dual CatS/CatL Inhibition Antiproliferative Activity

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate: Optimal Application Scenarios Stemming from Differential Evidence


Focused Covalent Cathepsin S/L Inhibitor Library Synthesis

Leveraging the established >10-fold potency enhancement of the α-fluorocinnamate warhead over non-fluorinated cinnamates [1], this compound serves as the core electrophilic scaffold for generating a library of P1′-diversified covalent CatS/CatL inhibitors. The benzyloxy group allows for late-stage hydrogenolysis to reveal the phenol, enabling systematic exploration of O-alkylation SAR at the para position without modifying the reactive warhead. The dual CatS/CatL inhibition phenotype observed for analogs with this core scaffold supports targeting pancreatic cancer cell lines for antiproliferative screening (BXPC3 and CAPAN1 IC₅₀ benchmarks: 5.79–20.75 µM) [1].

Stereochemical Probe Synthesis for GPR40 Agonist Lead Optimization

The (Z)-isomer (CAS 858114-87-1) is directly exemplified in a GPR40 agonist patent with an 81% synthetic yield [2]. Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate (CAS 1269763-71-4) provides access to the (E)-isomer or mixtures for systematic stereochemical SAR studies. Given that the patent claims 'unexpectedly superior GPR40 receptor agonist activity' for the final benzyloxy-containing compounds, procurement of both isomers enables a rigorous comparison of (E) vs. (Z) geometry on receptor activation, metabolic stability, and insulin secretion in β-cell models [2].

Electrophilic Warhead Physicochemical Optimization in Hit-to-Lead Programs

The calculated cLogP of 4.3 positions this compound in a favorable lipophilicity range for intracellular targets, with a ~63-fold higher lipophilicity than methoxy analogs [3]. This property is critical for projects targeting endolysosomal cysteine proteases (CatS, CatL, CatB), which require membrane penetration. Procurement of this intermediate allows medicinal chemistry teams to modulate lipophilicity through benzyl deprotection (yielding phenol, cLogP ~2.5) or by varying the ester moiety, providing a tunable handle for balancing potency and ADME properties without resynthesizing the α-fluorocinnamate warhead [3].

Covalent Inhibitor Selectivity Profiling Against the Papain-Like Protease Family

The α-fluorocinnamate scaffold has demonstrated the ability to switch selectivity from SARS-CoV-2 Mpro to CatS simply through the presence of the α-fluorine atom [1]. This compound can serve as a parent scaffold in a selectivity panel against Mpro, PLpro, CatS, CatL, CatB, and CatK to establish comprehensive selectivity fingerprints. The benzyloxy substituent provides a distinct steric and electronic profile compared to the previously tested amino-amide derivatives (1F, 2F, 3F), enabling assessment of whether para-substituent identity further modulates selectivity within the papain-like protease family [1].

Quote Request

Request a Quote for Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.